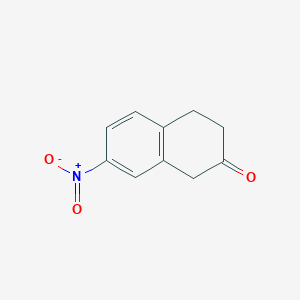
7-Nitro-2-tetralone
概述
描述
7-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3. It is a derivative of tetralone, which is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene. This compound is known for its unique structure, consisting of a benzene ring fused with a cyclohexanone ring, with a nitro group at the 7th position.
准备方法
The synthesis of 7-Nitro-2-tetralone involves various methods. One common approach is the nitration of 2-tetralone. This process typically involves the use of nitric acid and sulfuric acid as nitrating agents.
Another method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. This method uses aluminum chloride as a catalyst and is performed under anhydrous conditions to prevent hydrolysis .
Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反应分析
7-Nitro-2-tetralone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation over catalysts such as palladium on carbon or platinum oxide.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
The major products formed from these reactions include 7-amino-2-tetralone, substituted tetralones, and various oxidized derivatives.
科学研究应用
7-Nitro-2-tetralone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in the study of enzyme inhibition, particularly in the inhibition of enzymes such as catechol O-methyltransferase and monoamine oxidase, which are targets for Parkinson’s disease treatment.
Medicine: It has potential pharmacological applications, including the development of drugs for neurodegenerative diseases and cancer.
Industry: this compound is used in the development of photoswitchable materials and other advanced materials for various industrial applications.
作用机制
The mechanism of action of 7-Nitro-2-tetralone involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes such as catechol O-methyltransferase and monoamine oxidase, preventing the breakdown of neurotransmitters like dopamine and serotonin. This action helps in sustaining the levels of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases .
相似化合物的比较
7-Nitro-2-tetralone can be compared with other nitro-substituted tetralones, such as 6-nitro-2-tetralone and 5-nitro-2-tetralone. These compounds share similar structural features but differ in the position of the nitro group. The unique position of the nitro group in this compound imparts distinct chemical reactivity and biological activity .
Similar compounds include:
These compounds are used in similar applications but may exhibit different reactivity and potency due to the position of the nitro group.
属性
IUPAC Name |
7-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFHQDZRNKNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462255 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-12-1 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
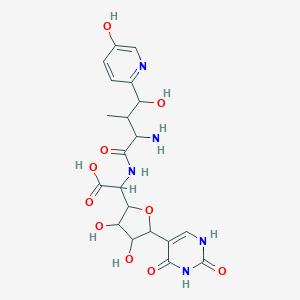
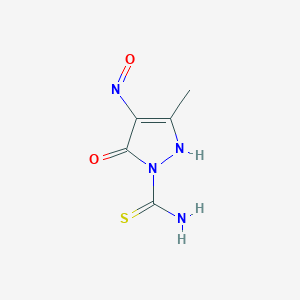
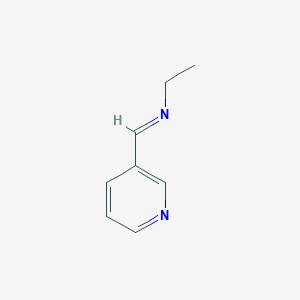
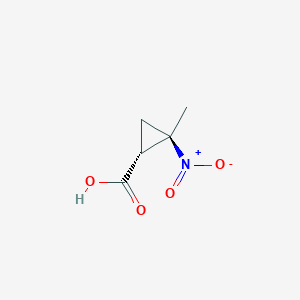
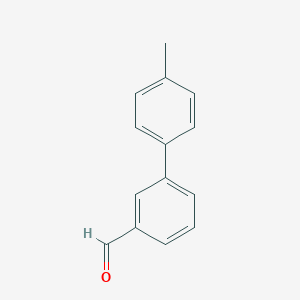
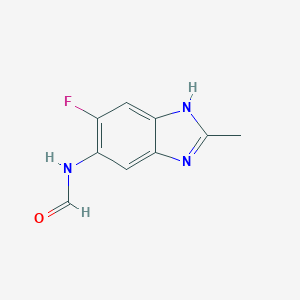

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
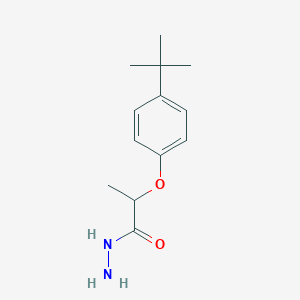
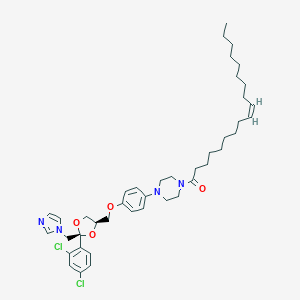
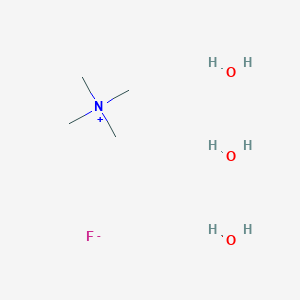
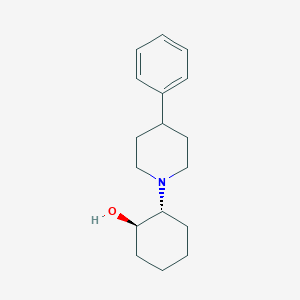
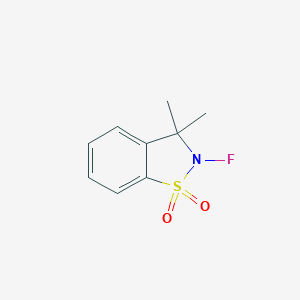
![2-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B58446.png)
